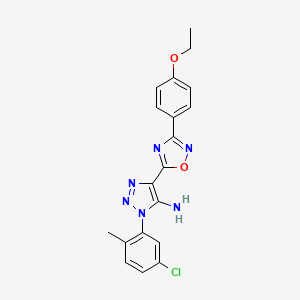

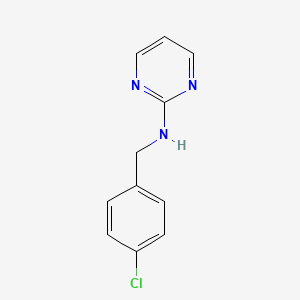

N-(4-Chlorobenzyl)pyrimidin-2-amine

Descripción general

Descripción

“N-(4-Chlorobenzyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of “N-(4-Chlorobenzyl)pyrimidin-2-amine” involves several steps. For instance, in one study, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and a few drops of concentrated HCl were added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis

The molecular structure of “N-(4-Chlorobenzyl)pyrimidin-2-amine” can be determined using various techniques such as X-ray diffraction . The compound crystallizes in the monoclinic space group with certain unit cell dimensions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Chlorobenzyl)pyrimidin-2-amine” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

N-(4-Chlorobenzyl)pyrimidin-2-amine and its derivatives are explored in various synthesis processes. For instance, El-Deeb et al. (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium catalysts, demonstrating its utility in the preparation of new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008). Similarly, Gazizov et al. (2015) reported the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via an acid-catalyzed reaction involving N-(4,4-diethoxybutyl)pyrimidin-2-amine (Gazizov et al., 2015).

Application in Corrosion Inhibition

The compound has also been investigated for its efficiency as a corrosion inhibitor. Ashassi-Sorkhabi et al. (2005) studied the effect of certain pyrimidinic Schiff bases, including (4-chloro-benzylidene)-pyrimidine-2-yl-amine, on the corrosion of mild steel in hydrochloric acid, demonstrating significant corrosion inhibition at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Pharmacological Studies

In pharmacological research, several studies have explored the potential of N-(4-Chlorobenzyl)pyrimidin-2-amine derivatives. For instance, Mohamed et al. (2011) designed and synthesized a class of 2,4-disubstituted pyrimidines as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showcasing the compound's potential in Alzheimer's disease research (Mohamed et al., 2011).

Antifungal Applications

Jafar et al. (2017) synthesized derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine containing a heterocyclic compound and investigated their antifungal effect against types of fungi like Aspergillus terreus and Aspergillus niger, demonstrating their potential as antifungal agents (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor Activity

The compound has also shown promise in antitumor activity research. Sirakanyan et al. (2019) synthesized new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, including those derived from N-(4-Chlorobenzyl)pyrimidin-2-amine, and evaluated their antitumor activity, revealing some compounds with pronounced antitumor activity (Sirakanyan et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHXQTORZZKVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324281 | |

| Record name | N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-Chlorobenzyl)pyrimidin-2-amine | |

CAS RN |

23676-57-5 | |

| Record name | N-[(4-chlorophenyl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2436816.png)

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide](/img/structure/B2436818.png)

![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)

![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)